molecular formula C7H3ClF3NO B13681357 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride

2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride

Katalognummer: B13681357
Molekulargewicht: 209.55 g/mol
InChI-Schlüssel: KSMGBKISELGQJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidoyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oximes or reduction to yield amines.

    Condensation Reactions: The compound can react with amines or alcohols to form imines or esters, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reactions are often carried out at room temperature or under mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while reaction with an alcohol can produce an ester.

Wissenschaftliche Forschungsanwendungen

2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

    Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Wirkmechanismus

The mechanism of action of 2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride can be compared with other similar compounds, such as:

    2,4,6-trifluorobenzoyl chloride: Lacks the hydroxybenzenecarboximidoyl group, making it less reactive in certain nucleophilic substitution reactions.

    4-fluoro-N-hydroxybenzenecarboximidoyl chloride: Contains only one fluorine atom, resulting in different reactivity and properties.

    2,4-difluoro-N-hydroxybenzenecarboximidoyl chloride: Has two fluorine atoms, leading to intermediate reactivity compared to the trifluorinated compound.

The uniqueness of this compound lies in its trifluorinated structure, which imparts distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C7H3ClF3NO

Molekulargewicht

209.55 g/mol

IUPAC-Name

2,4,6-trifluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3ClF3NO/c8-7(12-13)6-4(10)1-3(9)2-5(6)11/h1-2,13H

InChI-Schlüssel

KSMGBKISELGQJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C(=NO)Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.